molecular formula C17H18Cl2N2O3S B3452464 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B3452464
M. Wt: 401.3 g/mol
InChI Key: LHTSGLUUCKNBBG-UHFFFAOYSA-N
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Description

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of dichloro, methylsulfonyl, and dimethylphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 3,5-dichloroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3,5-dichloro-N-methylsulfonylaniline.

    Acylation Reaction: The 3,5-dichloro-N-methylsulfonylaniline is then reacted with 2,5-dimethylphenylacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the dichloro groups or the acetamide moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could lead to dechlorinated or deacetylated products.

Scientific Research Applications

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a biochemical inhibitor, it might interact with specific enzymes or receptors, disrupting their normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dichloroanilino)-N-(2,5-dimethylphenyl)acetamide: Lacks the methylsulfonyl group.

    2-(3,5-dichloro-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

The presence of both dichloro and methylsulfonyl groups, along with the dimethylphenyl moiety, may confer unique chemical and biological properties to 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-11-4-5-12(2)16(6-11)20-17(22)10-21(25(3,23)24)15-8-13(18)7-14(19)9-15/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTSGLUUCKNBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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